molecular formula C8H16N2O4S B6254957 tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate CAS No. 1375338-65-0

tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate

Cat. No. B6254957
CAS RN: 1375338-65-0
M. Wt: 236.3
InChI Key:
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Description

Tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate (TBDC) is an organic compound that is gaining increasing attention in the field of scientific research. TBDC has been found to have unique properties that make it a promising candidate for a variety of applications, including drug development, biochemistry and physiology, and laboratory experiments. Its unique properties include the ability to form strong covalent bonds, its low toxicity, and its low cost.

Scientific Research Applications

Tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate has a wide range of applications in scientific research. It has been used in the synthesis of various drugs, such as antifungal agents, anti-inflammatory agents, and anti-cancer agents. tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate has also been used in the synthesis of polymeric materials, such as polyurethanes and polyureas. Additionally, tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate has been used in the synthesis of catalysts, such as palladium-based catalysts, which can be used in a variety of reactions.

Mechanism of Action

Tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate is an organic compound that has been found to form strong covalent bonds with other molecules. The formation of these bonds is facilitated by the presence of a nitrogen atom in the molecule. The nitrogen atom is able to form a strong bond with other molecules, enabling the formation of strong covalent bonds. Additionally, tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate has been found to be a strong nucleophile, meaning that it can form strong bonds with other molecules.
Biochemical and Physiological Effects
tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate has been found to have a variety of biochemical and physiological effects. In studies conducted on mice, tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate has been found to reduce inflammation and oxidative stress. Additionally, tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate has been found to have antifungal and anti-cancer properties. tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate has also been found to reduce the activity of enzymes involved in the metabolism of drugs, which could potentially reduce the toxicity of drugs.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate in laboratory experiments has several advantages. Firstly, tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate is relatively inexpensive, making it an attractive option for laboratory experiments. Additionally, tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate is relatively non-toxic, making it safe to use in laboratory experiments. Furthermore, tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate is able to form strong covalent bonds with other molecules, making it a useful tool for synthesizing new molecules.
However, there are also some limitations to the use of tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate in laboratory experiments. Firstly, tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate is a relatively unstable compound, meaning that it can be difficult to store and handle. Additionally, tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate is not water-soluble, meaning that it cannot be used in aqueous solutions. Finally, tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate is not very soluble in organic solvents, meaning that it can be difficult to use in organic-based reactions.

Future Directions

The potential future directions for tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate are numerous. Firstly, tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate could be used in the development of new drugs, such as antifungal agents, anti-inflammatory agents, and anti-cancer agents. Additionally, tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate could be used in the synthesis of polymeric materials, such as polyurethanes and polyureas. Furthermore, tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate could be used in the synthesis of catalysts, such as palladium-based catalysts, which could be used in a variety of reactions. Finally, tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate could be used in the synthesis of materials for use in medical devices, such as implantable devices.

Synthesis Methods

Tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate can be synthesized via a three-step process that involves the reaction of tert-butyl bromide, 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylic acid, and sodium hydroxide. In the first step, tert-butyl bromide is reacted with 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylic acid in a 1:1 ratio in the presence of anhydrous sodium hydroxide. This reaction produces a tert-butyl ester of 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylic acid. In the second step, the ester is reacted with sodium hydroxide in a 1:1 ratio, resulting in the formation of tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate. Finally, the tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate is isolated via filtration and dried under vacuum.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate involves the reaction of tert-butyl carbamate with thionyl chloride to form tert-butyl isocyanate, which then reacts with hydrazine hydrate to form the desired product.", "Starting Materials": [ "tert-butyl carbamate", "thionyl chloride", "hydrazine hydrate" ], "Reaction": [ "1. tert-butyl carbamate is reacted with thionyl chloride to form tert-butyl isocyanate.", "2. tert-butyl isocyanate is then reacted with hydrazine hydrate to form tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate." ] }

CAS RN

1375338-65-0

Product Name

tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate

Molecular Formula

C8H16N2O4S

Molecular Weight

236.3

Purity

0

Origin of Product

United States

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